PIKfyve Inhibitory Potency: N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide vs. Patent Series Lead Compounds
In the biochemical PIKfyve inhibition assay (Carna Biosciences ADP-Glo Kinase Assay format), N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (US20240016810, TABLE 16.23) exhibits an IC50 of 5,750 nM . By comparison, the most potent compounds within the same patent series achieve IC50 values of 1–15 nM (e.g., BDBM50590929, TABLE 16.2: IC50 1 nM; BDBM645377, TABLE 15.2: IC50 3 nM; BDBM645392, TABLE 16.5: IC50 14 nM) . This represents a 383- to 5,750-fold difference in potency between the target compound and the series leads, confirming that structural modifications around the bipyridine-benzamide core profoundly impact target engagement.
| Evidence Dimension | PIKfyve biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,750 nM |
| Comparator Or Baseline | Series lead compounds: IC50 = 1 nM (TABLE 16.2); IC50 = 3 nM (TABLE 15.2); IC50 = 14 nM (TABLE 16.5) |
| Quantified Difference | 383-fold to 5,750-fold less potent than series leads |
| Conditions | PIKfyve Biochemical Assay (Carna Biosciences ADP-Glo Kinase Assay, proprietary methodology) |
Why This Matters
Procurement decisions for PIKfyve tool compounds must account for the >1000-fold potency spread within this chemotype; selecting the wrong analog from the same patent family yields fundamentally different target inhibition.
- [1] BindingDB. BDBM645410 (US20240016810, Compound TABLE 16.23). IC50: 5.75E+3 nM in PIKfyve Biochemical Assay. View Source
- [2] BindingDB. BDBM50590929 (US20240016810, TABLE 16.2), IC50 1 nM; BDBM645377 (TABLE 15.2), IC50 3 nM; BDBM645392 (TABLE 16.5), IC50 14 nM. All in PIKfyve Biochemical Assay (ADP-Glo format). View Source
